molecular formula C9H15BrO2 B1267768 6-Bromo-1,4-dioxaspiro[4.6]undecane CAS No. 70562-63-9

6-Bromo-1,4-dioxaspiro[4.6]undecane

Cat. No.: B1267768
CAS No.: 70562-63-9
M. Wt: 235.12 g/mol
InChI Key: CUPUHWFXOULUCT-UHFFFAOYSA-N
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Description

6-Bromo-1,4-dioxaspiro[4.6]undecane is a chemical compound that belongs to the class of spiroketals. It is characterized by its unique spirocyclic structure, which consists of a bromine atom attached to a dioxaspiro undecane framework. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,4-dioxaspiro[4.6]undecane typically involves the reaction of a suitable precursor with bromine or a brominating agent. One common method is the bromination of 1,4-dioxaspiro[4.6]undecane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominating agents to meet industrial safety and environmental standards .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1,4-dioxaspiro[4.6]undecane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., sodium methoxide) in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Oxidation: Oxidizing agents (e.g., potassium permanganate) in aqueous or organic solvents.

    Reduction: Reducing agents (e.g., LiAlH4) in anhydrous ether or tetrahydrofuran.

Major Products:

    Substitution: Corresponding substituted spiroketals.

    Oxidation: Hydroxylated or carbonylated spiroketals.

    Reduction: 1,4-dioxaspiro[4.6]undecane.

Scientific Research Applications

6-Bromo-1,4-dioxaspiro[4

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-1,4-dioxaspiro[4.6]undecane is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets and pathways. For instance, its antimicrobial properties may involve the disruption of microbial cell membranes or inhibition of key enzymes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .

Comparison with Similar Compounds

    1,4-Dioxaspiro[4.5]decane: Lacks the bromine atom and has a different spirocyclic structure.

    6-Chloro-1,4-dioxaspiro[4.6]undecane: Similar structure but with a chlorine atom instead of bromine.

    6-Iodo-1,4-dioxaspiro[4.6]undecane: Similar structure but with an iodine atom instead of bromine.

Uniqueness: 6-Bromo-1,4-dioxaspiro[4.6]undecane is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activities compared to its chloro and iodo analogs. The bromine atom can participate in specific substitution and reduction reactions that are not as readily achievable with chlorine or iodine .

Properties

IUPAC Name

6-bromo-1,4-dioxaspiro[4.6]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO2/c10-8-4-2-1-3-5-9(8)11-6-7-12-9/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPUHWFXOULUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C2(CC1)OCCO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302136
Record name 6-Bromo-1,4-dioxaspiro[4.6]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70562-63-9
Record name 70562-63-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Bromo-1,4-dioxaspiro[4.6]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromine (44.8 g, 0.28 mol) was added dropwise to a stirred solution of cycloheptanone (28.5 g, 0.25 mol) in a 1:1 solution (300 mL) of ethylene glycol and tetrahydrofuran at room temperature. The mixture was stirred for 5 hours, then poured into aqueous sodium bicarbonate and extracted 3× with diethyl ether. The combined organic layers were washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo to give 2-bromocycloheptanone ethylene ketal (60 g). A mixture of this crude bromo ketal and a methanolic solution of sodium methoxide (250 mL, 25 wt. % solution) was heated at reflux overnight. The mixture was cooled to ambient temperature, poured into water, and extracted with hexanes. The organic layer was washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo to afford 2-cycloheptenone ethylene ketal (39 g).
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44.8 g
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28.5 g
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300 mL
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